![molecular formula C7H8N4S B1528407 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 89853-27-0](/img/structure/B1528407.png)
4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Overview
Description
“4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number 89853-27-0 . It has a molecular weight of 180.23 and its molecular formula is C7H8N4S . This compound is typically stored under inert gas .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, involves numerous methods . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” includes a pyrimidine ring with a methylsulfanyl group at position 2, an amino group at position 4, a methyl group at position 6, and a carbonitrile group at position 5 .Chemical Reactions Analysis
The reaction involving “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile” does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact mass is 180.04700, and it has a LogP value of 1.54198 . The melting point is reported to be between 237 - 239°C .Scientific Research Applications
Precursor to Fused Pyrimidines
This compound can be used as a precursor to fused pyrimidines . Fused pyrimidines are important in the field of medicinal chemistry due to their wide spectrum of biological activity . They are used in the construction of various compounds such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others .
Synthesis of Polysubstituted Pyrimidines
The compound can be used in the efficient synthesis of polysubstituted pyrimidines . These pyrimidines are significant due to their presence in many biologically active compounds .
Anti-inflammatory Applications
Pyrimidines, including those that can be synthesized from this compound, have been found to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, making them potential candidates for the development of new anti-inflammatory drugs .
Synthesis of Pyrazolopyrimidines and Pyrazolotriazines
4-Methyl-2-(methylthio)pyrimidine, a related compound, is used as a reagent to prepare pyrazolopyrimidines and pyrazolotriazines . These compounds display potent activity against herpes viruses .
Synthesis of 4-Substituted-2-Aminopyrimidines
The compound can also be used as a starting material to synthesize 4-substituted-2-aminopyrimidines . These are novel c-Jun N-terminal kinase (JNK) inhibitors, which are important in the field of cancer research .
Synthesis of Pyrimidinones and Pyrimidinethiones
The compound can be used in the synthesis of pyrimidinones and pyrimidinethiones . These are important classes of compounds with various biological activities .
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a key target in cancer treatment .
Mode of Action
4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile is designed as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
Biochemical Pathways
The inhibition of EGFR by 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation . By blocking these pathways, the compound can inhibit tumor growth .
Result of Action
The inhibition of EGFR by 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile leads to a decrease in cell proliferation and an increase in apoptosis . This results in the reduction of tumor growth .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Pyrimidines, including “4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile”, have a wide spectrum of biological activity, making them an important pharmacophore for the development of new drugs . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound could be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .
properties
IUPAC Name |
4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUGFVVYQOPZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729068 | |
Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89853-27-0 | |
Record name | 4-Amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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